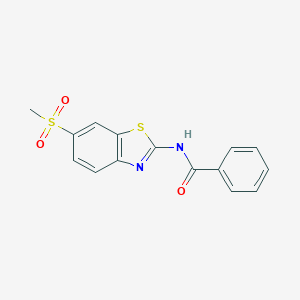

N-(6-甲磺酰基-苯并噻唑-2-基)-苯甲酰胺

描述

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is part of a novel series of benzothiazole derivatives that exhibit multifunctional properties, including cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancement .

科学研究应用

Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.

Biology: Investigated for its role in inhibiting cholinesterase and preventing β-amyloid aggregation, which are key factors in Alzheimer’s disease.

Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective and cognition-enhancing properties.

Industry: Possible applications in the development of pharmaceuticals and agrochemicals.

作用机制

Target of Action

The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide interacts with AChE by binding to it and inhibiting its activity . This compound exhibits effective, uncompetitive, and selective inhibition against AChE . The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .

Biochemical Pathways

The inhibition of AChE by N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .

Result of Action

The action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide results in several molecular and cellular effects. It has shown strong inhibition of AChE and Aβ 1-42 aggregation . Furthermore, it has also shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities . These actions contribute to its neuroprotective and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .

未来方向

The future directions for research on N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are promising. The compound has shown significant potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model . Therefore, it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future .

生化分析

Biochemical Properties

This compound has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .

Cellular Effects

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has shown to exert protective effects on cells, particularly neurons . It has been found to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer’s patients . This compound also appears to protect cells from oxidative stress-induced toxicity .

Molecular Mechanism

The molecular mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves binding to AChE and inhibiting its activity . This leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission . Additionally, this compound has been found to interact with beta-amyloid, inhibiting its aggregation and potentially mitigating the formation of plaques in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has demonstrated sustained effects over time . It has shown to maintain its inhibitory activity against AChE and its protective effects against beta-amyloid aggregation .

Dosage Effects in Animal Models

In animal models, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide has shown to improve cognition and spatial memory . The effects of this compound appear to be dose-dependent, with higher doses leading to greater improvements .

Metabolic Pathways

Given its interactions with AChE and beta-amyloid, it is likely involved in pathways related to neurotransmission and protein aggregation .

Transport and Distribution

The transport and distribution of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide within cells and tissues have not been fully elucidated. Its ability to interact with various biomolecules suggests that it may be transported to different cellular locations where these targets are present .

Subcellular Localization

Given its interactions with AChE, it is likely to be present in locations where this enzyme is found, such as the synaptic cleft .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Sulfonylation: The benzothiazole core is then sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

化学反应分析

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted benzamides depending on the nucleophile used.

相似化合物的比较

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide can be compared with other benzothiazole derivatives:

Similar Compounds: Benzothiazole-piperazine hybrids, benzothiazole-sulfonamide derivatives.

Uniqueness: Unlike other benzothiazole derivatives, N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide exhibits a unique combination of cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotective properties, making it a promising candidate for Alzheimer’s disease therapy.

属性

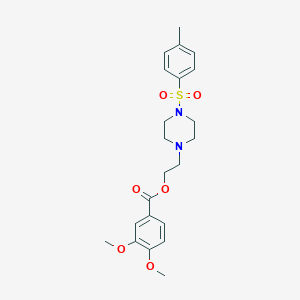

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDAVTCWWRLPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326441 | |

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

307327-02-2 | |

| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B344832.png)

amine](/img/structure/B344833.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)

amine](/img/structure/B344835.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

amine](/img/structure/B344867.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)